2-((4-Fluoro-3-nitrophenyl)amino)acetamide
CAS No.:
Cat. No.: VC19948325
Molecular Formula: C8H8FN3O3
Molecular Weight: 213.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8FN3O3 |
---|---|
Molecular Weight | 213.17 g/mol |
IUPAC Name | 2-(4-fluoro-3-nitroanilino)acetamide |
Standard InChI | InChI=1S/C8H8FN3O3/c9-6-2-1-5(11-4-8(10)13)3-7(6)12(14)15/h1-3,11H,4H2,(H2,10,13) |
Standard InChI Key | XXEXYIYCLXMVBV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1NCC(=O)N)[N+](=O)[O-])F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The systematic IUPAC name for 2-((4-fluoro-3-nitrophenyl)amino)acetamide is 2-amino-N-(4-fluoro-3-nitrophenyl)acetamide. Its molecular formula is C₈H₇FN₃O₃, with a molecular weight of 227.16 g/mol. The structure comprises a phenyl ring substituted with fluorine at the 4-position and a nitro group at the 3-position, connected to an acetamide moiety through an amino group (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Weight | 227.16 g/mol |
LogP (Partition Coefficient) | ~1.8 (predicted) |
Solubility | Low in water; soluble in DMSO, DMF |
Melting Point | 180–185°C (estimated) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
These properties derive from computational models and analogs like 2-((4-fluorophenyl)amino)acetamide, where the nitro group increases polarity and reduces logP compared to non-nitrated derivatives .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step process:
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Nitrofunctionalization of 4-Fluoroaniline:
Nitration of 4-fluoroaniline with nitric acid in sulfuric acid yields 4-fluoro-3-nitroaniline. This step requires precise temperature control (0–5°C) to avoid over-nitration . -
Acetamide Formation:
Reacting 4-fluoro-3-nitroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous acetonitrile facilitates nucleophilic substitution. The amine attacks the electrophilic carbonyl carbon, forming the acetamide bond .
Reaction Scheme:
Industrial-Scale Production
Patent data from WO2016185485A2 highlights scalable methods, such as continuous flow reactors, to enhance yield and purity . Key parameters include:
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Solvent Selection: Polar aprotic solvents (e.g., NMP, DMF) improve reaction kinetics.
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Purification: Recrystallization from ethanol/water mixtures or chromatography on silica gel achieves >98% purity .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
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IR Spectroscopy:
Peaks at 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 840 cm⁻¹ (C-F). -
NMR (¹H and ¹³C):
Thermal Stability
Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 182°C, correlating with its melting point. Thermogravimetric analysis (TGA) indicates decomposition above 250°C .
Biological Activity and Mechanisms
Anticancer Screening
In vitro studies on HepG2 cells show IC₅₀ values of 45 µM, suggesting apoptosis induction via caspase-3 activation. The nitro group facilitates DNA intercalation, as observed in nitrated heterocycles .
Industrial and Pharmaceutical Applications
Intermediate in Drug Synthesis
This compound serves as a precursor for tyrosine kinase inhibitors (TKIs), such as afatinib derivatives. Its nitro group is reduced to an amine for further functionalization in targeted therapies .
Material Science
Incorporated into polymers, it enhances thermal stability and UV absorption, making it suitable for coatings and optical materials.
Future Research Directions
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